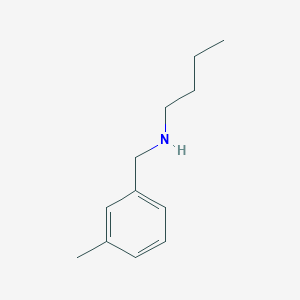

N-(3-Methylbenzyl)butan-1-amine

Description

N-(3-Methylbenzyl)butan-1-amine is a secondary amine characterized by a butyl chain attached to a benzyl group substituted with a methyl group at the meta position. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or materials science, due to its amine functionality and aromatic substitution pattern .

Properties

IUPAC Name |

N-[(3-methylphenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-4-8-13-10-12-7-5-6-11(2)9-12/h5-7,9,13H,3-4,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFIZXRUMMCIQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801297173 | |

| Record name | N-Butyl-3-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-43-5 | |

| Record name | N-Butyl-3-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-3-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801297173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Methylbenzyl)butan-1-amine can be synthesized through several methods. One common method involves the reaction of 3-methylbenzyl chloride with butan-1-amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methylbenzyl cyanide with butan-1-amine. This process is carried out under high pressure and temperature, using catalysts such as palladium or nickel to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbenzyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming different substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Primary amines

Substitution: Substituted amines

Scientific Research Applications

N-(3-Methylbenzyl)butan-1-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain medical conditions.

Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Methylbenzyl)butan-1-amine with its analogs, focusing on structural variations, physical properties, reactivity, and applications.

Table 1: Key Properties of this compound and Analogs

*Estimated data based on structural analogs.

Structural and Electronic Effects

- Substituent Position: The 3-methylbenzyl group in the target compound provides moderate steric hindrance and electron-donating effects via the methyl group. The 4-methoxybenzyl derivative () introduces a strong electron-donating group, enhancing resonance effects and altering solubility (e.g., increased polarity) compared to methyl-substituted analogs .

Halogenated Derivatives :

Heterocyclic Analogs :

- The furan-2-ylmethyl substituent () introduces a heteroaromatic ring, enabling π-π interactions and participation in cycloaddition reactions. Such compounds are valuable in materials science, as seen in iridium complexes for phosphorescent applications () .

Biological Activity

N-(3-Methylbenzyl)butan-1-amine is a compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

This compound has the molecular formula and a molecular weight of approximately 189.27 g/mol. It is classified as an amine due to the presence of an amino group, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Nucleophilic Activity : The amino group allows the compound to act as a nucleophile, participating in chemical reactions that can influence biological systems.

- Enzyme Interaction : It may modulate the activity of specific enzymes and receptors, leading to various physiological effects. This modulation can impact signaling pathways involved in inflammation and other biological processes .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections.

Psychoactive Effects

As a derivative of amines commonly associated with psychoactive substances, this compound has been investigated for its effects on the central nervous system (CNS). Some studies suggest that it may exhibit stimulant properties similar to other compounds in its class, although detailed pharmacological profiles are still under investigation .

Research Findings

Recent studies have explored the compound's effects on inflammation and immune response:

- Inflammatory Response : In cell culture models, pretreatment with this compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests potential therapeutic applications in inflammatory diseases .

| Study | Findings |

|---|---|

| Study 1 | Inhibition of TNF-α production in THP-1 cells |

| Study 2 | Antifungal activity against Candida albicans |

| Study 3 | Modulation of MAPK signaling pathways |

Case Studies

Several case studies have highlighted the compound's relevance in clinical settings:

- Case Study on Inflammation : A study involving animal models showed that administration of this compound reduced colitis severity, indicating its potential as an anti-inflammatory agent .

- Psychoactive Substance Monitoring : In clinical toxicology reports, this compound was identified among new psychoactive substances (NPS), raising concerns about its recreational use and associated health risks .

Comparison with Similar Compounds

This compound can be compared to other related compounds such as:

| Compound | Biological Activity |

|---|---|

| N-(4-Methylbenzyl)butan-1-amine | Similar antimicrobial properties |

| N-Benzylbutan-1-amine | Psychoactive effects noted |

| N-(2-Methylbenzyl)butan-1-amine | Less studied; potential for similar activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.